molecular formula C7H6BrNO2 B1450837 3-Bromo-2-hydroxybenzaldehyde oxime CAS No. 28177-82-4

3-Bromo-2-hydroxybenzaldehyde oxime

Cat. No. B1450837
CAS RN: 28177-82-4
M. Wt: 216.03 g/mol
InChI Key: WUMOCQYUOSVORL-RUDMXATFSA-N
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Description

“3-Bromo-2-hydroxybenzaldehyde oxime” is a chemical compound with the molecular formula C7H6BrNO2 . It has an average mass of 216.032 Da and a monoisotopic mass of 214.958176 Da .


Molecular Structure Analysis

The molecular structure of “3-Bromo-2-hydroxybenzaldehyde oxime” consists of a benzene ring substituted with a bromo group, a hydroxy group, and an oxime group . The exact 3D structure can be viewed using specific software .


Physical And Chemical Properties Analysis

“3-Bromo-2-hydroxybenzaldehyde oxime” has a density of 1.7±0.1 g/cm3, a boiling point of 278.3±30.0 °C at 760 mmHg, and a flash point of 122.1±24.6 °C . It has 3 hydrogen bond acceptors, 2 hydrogen bond donors, and 1 freely rotating bond .

Scientific Research Applications

Synthesis and Structural Analysis

  • Contrary to previous literature, bromination of 3-hydroxybenzaldehyde can produce 2-bromo-3-hydroxybenzaldehyde, an unexpected compound, as demonstrated by Otterlo et al. (2004). This compound was further converted into 2-(benzyloxy)-1-bromo-5-methoxy-7-methylnaphthalene, with its identity confirmed by X-ray crystallographic analysis (Otterlo, Michael, Fernandes, & Koning, 2004).

Analytical Chemistry Applications

  • Shi Jie (2000) developed a gas chromatography method for the determination of 3-bromo-4-hydroxybenzaldehyde. This method is characterized by its simplicity, speed, accuracy, and precision, making it a useful analytical tool (Shi Jie, 2000).

Process Improvement for Synthesis

  • Zhang Song-pei (2009) improved the synthesis process of 3-bromo-4-hydroxybenzaldehyde using p-hydroxybenzaldehyde and H2O2/HBr as bromination agents. This method is simpler, more convenient, and less polluting compared to traditional methods (Zhang Song-pei, 2009).

Potential for Antioxidant Activity

  • Wang Zonghua (2012) studied the antioxidant activity of synthesized 3-bromo-4,5-dihydroxybenzaldehyde. This compound showed significant scavenging effects on different radicals, suggesting its potential as a medicine or antioxidant ingredient in food (Wang Zonghua, 2012).

Application in Marine Biology

  • The marine red alga, Polysiphonia urceolata, was found to contain bromophenols, including 3-bromo-4,5-dihydroxybenzaldehyde, which exhibit potent DPPH radical scavenging activity. This highlights the compound's relevance in marine biology and its potential antioxidant properties (Ke-kai Li, Xiao‐Ming Li, Naiyun Ji, & Bin-Gui Wang, 2008).

Hydrolysis Reactions in Ionic Liquids

  • Liu Chang-chun (2009) explored the hydrolysis of 3-bromo-4-hydroxybenzaldehyde in the ionic liquid [Amim]Cl. The study provides insights into the reaction conditions and efficiency in ionic liquids, offering potential applications in green chemistry (Liu Chang-chun, 2009).

Safety And Hazards

This compound may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes . In case of contact, wash with copious amounts of water and seek medical attention .

properties

IUPAC Name

2-bromo-6-[(E)-hydroxyiminomethyl]phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BrNO2/c8-6-3-1-2-5(4-9-11)7(6)10/h1-4,10-11H/b9-4+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUMOCQYUOSVORL-RUDMXATFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Br)O)C=NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=C(C(=C1)Br)O)/C=N/O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60725227
Record name 2-Bromo-6-[(hydroxyamino)methylidene]cyclohexa-2,4-dien-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60725227
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Bromo-2-hydroxybenzaldehyde oxime

CAS RN

28177-82-4
Record name 2-Bromo-6-[(hydroxyamino)methylidene]cyclohexa-2,4-dien-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60725227
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
RS Forgan - 2008 - era.ed.ac.uk
The thesis deals with the modification of salicylaldoxime-based reagents used in hydrometallurgical extraction, addressing rational ligand design to tune copper(II) extractant strengths …
Number of citations: 9 era.ed.ac.uk
SR Dickinson, P Müller, JM Tanski - Acta Crystallographica Section E …, 2015 - scripts.iucr.org
… It has also recently been synthesized by the one-pot conversion of the salicylaldoxime, (E)-3-bromo-2-hydroxybenzaldehyde oxime, directly to 3-bromo-2-hydroxybenzonitrile (Whiting …
Number of citations: 2 scripts.iucr.org
E Whiting, ME Lanning, JA Scheenstra… - The Journal of Organic …, 2015 - ACS Publications
A mild and efficient one-pot procedure is described to transform salicylaldoximes into salicylonitriles using Mitsunobu chemistry. The reactions proceed through the corresponding 1,2-…
Number of citations: 32 pubs.acs.org

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